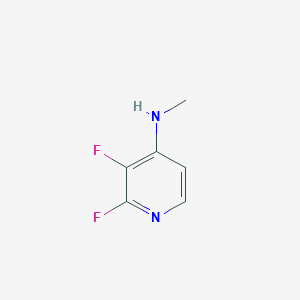
2,3-difluoro-N-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-N-methylpyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of fluorine atoms in the aromatic ring imparts interesting physical, chemical, and biological properties to these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2,3-difluoro-N-methylpyridin-4-amine, can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives using reagents such as Selectfluor® . Another method includes the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents like AlF3 and CuF2 at elevated temperatures (450–500°C) . These methods yield a mixture of fluorinated products, which can be separated and purified using standard techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide and palladium catalysts are commonly used.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include ammonium formate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-N-methylpyridin-4-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,3-difluoro-N-methylpyridin-4-amine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
Uniqueness
2,3-Difluoro-N-methylpyridin-4-amine is unique due to the specific positioning of the fluorine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H6F2N2 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
2,3-difluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H6F2N2/c1-9-4-2-3-10-6(8)5(4)7/h2-3H,1H3,(H,9,10) |
InChI-Schlüssel |
KNQHLXJEVFMYEN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=NC=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


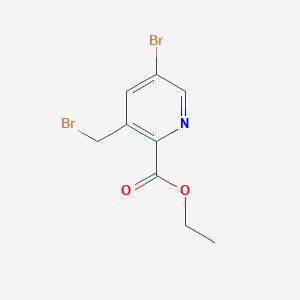



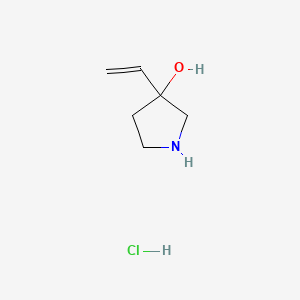
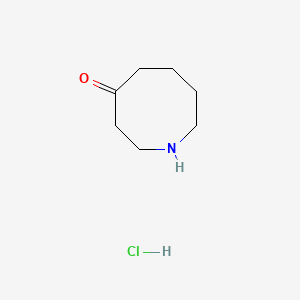
![[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride](/img/structure/B15301831.png)
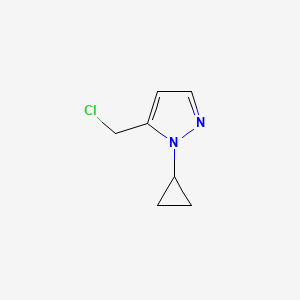
![5-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301843.png)
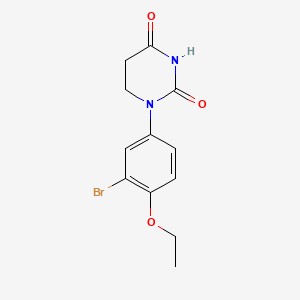
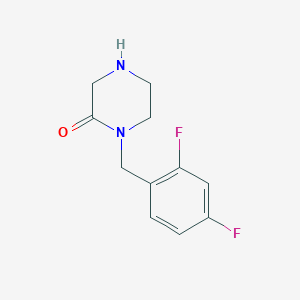
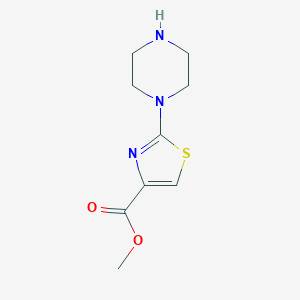
![rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15301877.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)
